N-cyclohexyl-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-9-15(2)23-21(22-14)29-13-17-10-18(26)19(28-3)11-25(17)12-20(27)24-16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXQVANQZMTJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3CCCCC3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various biological contexts.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Cyclohexyl group : A six-membered ring that contributes to the hydrophobic properties of the molecule.
- Pyrimidine and pyridine derivatives : These heterocyclic rings are known for their biological activities, including antimicrobial and antitumor effects.
The chemical formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at various GPCRs, influencing pathways related to neurotransmission and hormone signaling .
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis via caspase activation | |
| Compound B | Lung Cancer | Inhibits cell proliferation through cell cycle arrest |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of various pathogens, including bacteria and fungi.
Case Studies
Case Study 1: Antitumor Activity in Animal Models
In a recent study involving animal models of breast cancer, this compound was administered at varying doses. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating strong antibacterial properties that warrant further investigation.
Chemical Reactions Analysis
Thioether Oxidation
The thiomethylpyrimidine group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:
| Reagent/Conditions | Product | Reference |
|---|---|---|
| H₂O₂ (mild, acidic) | Sulfoxide derivative (S=O) | |
| mCPBA (excess) | Sulfone derivative (O=S=O) | |
| Ozone (O₃) | Cleavage to pyrimidine carboxylic acid |
Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic attack, with oxidation states influenced by steric hindrance from the 4,6-dimethyl groups .
Pyridinone Ring Reactivity
The 5-methoxy-4-oxopyridin-1(4H)-yl ring exhibits keto-enol tautomerism, enabling electrophilic substitution at the α-position:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Electrophilic Acylation | AcCl, AlCl₃ (Friedel-Crafts) | Acetylated pyridinone derivative |
| Nucleophilic Addition | Grignard reagents (RMgX) | Alkylated enol ether intermediate |
Note: Methoxy groups at C5 deactivate the ring toward further substitution, directing reactivity to C3/C6 positions .
Acetamide Hydrolysis
The N-cyclohexyl acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product |
|---|---|
| H₂O/HCl (reflux) | Cyclohexylamine + acetic acid derivative |
| NaOH/EtOH (room temp) | Sodium carboxylate + cyclohexylamine |
Hydrolysis rates depend on steric shielding from the cyclohexyl group, requiring prolonged heating for completion .
Herbicidal Activity
Analogues of this compound (e.g., 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-pyridinone derivatives ) are precursors in herbicidal formulations. Key transformations include:
- S-Alkylation : Reacting with chloroacetamide intermediates to enhance bioactivity .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyrimidine C2 position .
Heterocyclic Modifications
- Pyrimidine Ring Functionalization :
Stability and Degradation
| Condition | Degradation Pathway |
|---|---|
| UV Light (λ > 300 nm) | C–S bond cleavage → pyrimidine-thiol + methoxypyridinone |
| Aqueous Alkaline (pH > 10) | Hydrolysis of acetamide to carboxylic acid |
Stability Note: The compound is stable under anhydrous, dark storage but degrades rapidly in polar aprotic solvents (e.g., DMSO) .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
Pyrimidine Substituents: The target’s 4,6-dimethylpyrimidine group enhances steric bulk and lipophilicity compared to 4-methyl (Compounds 5.12, 5.15) or phenylamino (Compound 24) analogs. This may influence binding affinity in biological systems.
Acetamide Modifications :
- The N-cyclohexyl group in the target compound is more lipophilic than benzyl (5.12) or aryl (5.15) substituents, which could improve membrane permeability but reduce aqueous solubility.
- Acetylated analogs (e.g., Compound 24) exhibit simpler substituents, likely facilitating synthesis but limiting steric diversity .
Synthetic Yields :
- Yields for analogs range from 60–73%, suggesting that the target’s synthesis (likely via alkylation of thiopyrimidines with chloroacetamides , as in ) may require optimization to achieve comparable efficiency.
Spectral Data and Structural Elucidation
- NMR Trends: In Compound 5.12, the SCH2 protons resonate at δ 4.11, while aromatic protons (Ar-H) appear at δ 7.60–7.27 . The target’s 5-methoxy group on the pyridinone ring would likely downfield-shift adjacent protons (cf. δ 6.05 in 5.12 for CH-5). Acetamide protons (e.g., COCH3 in Compound 24 at δ 2.10) are sensitive to electronic effects, which may vary with the N-cyclohexyl group .
- IR Spectroscopy: Analogs show C=O stretches near 1,690–1,730 cm⁻¹ (e.g., Compound 24 ), consistent with the target’s pyridinone and acetamide carbonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
